4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride
Description
Properties
IUPAC Name |
4-(2-ethylimidazol-1-yl)-3-fluoroaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3.2ClH/c1-2-11-14-5-6-15(11)10-4-3-8(13)7-9(10)12;;/h3-7H,2,13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLJIHXAUAXBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=C(C=C(C=C2)N)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride typically involves the reaction of 2-ethyl-1H-imidazole with 3-fluoroaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The reaction mixture is continuously fed into the reactor, and the product is continuously collected, purified, and crystallized to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkyl groups, and other functional groups in the presence of catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing imidazole rings, such as 4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride, may exhibit anticancer properties. Case studies have demonstrated that similar imidazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival. For example, studies on related compounds have shown their ability to selectively induce oxidative DNA damage in cancer cells, leading to selective cytotoxicity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar imidazole derivatives have been studied for their effectiveness against various bacterial strains. For instance, compounds with imidazole groups have been shown to disrupt bacterial cell membranes, leading to cell lysis. This suggests that this compound could be explored for developing new antimicrobial agents.
Inhibition of Protein Kinases
Recent studies have highlighted the role of imidazole-containing compounds in inhibiting protein kinases, which are crucial in cancer progression and other diseases. The unique nitrogen atoms in the imidazole ring can interact with ATP-binding sites on kinases, potentially leading to the development of selective inhibitors for therapeutic use.
Synthesis of Functional Materials
The compound can serve as a building block for synthesizing functional materials due to its versatile reactivity. Its ability to undergo various chemical transformations allows it to be integrated into polymers or composites with specific properties tailored for applications in electronics or catalysis.
Development of Sensors
Given its chemical properties, this compound may also find applications in sensor technology. The fluoro group can enhance the sensitivity of sensors by improving their interaction with target analytes, making it suitable for environmental monitoring or biomedical diagnostics.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Induction of apoptosis in breast cancer cells using imidazole derivatives | Potential for developing targeted cancer therapies |
| Antimicrobial Testing | Efficacy against Gram-positive and Gram-negative bacteria | Development of new antibiotics |
| Protein Kinase Inhibition | Selective inhibition observed in kinase assays | Therapeutic targets for cancer treatment |
Mechanism of Action
The mechanism of action of 4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and proteins, inhibiting their activities and disrupting various biological processes. This interaction can lead to the inhibition of cell growth, induction of apoptosis, and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride, we compare it with three related compounds: benzimidazole derivatives, Levocetirizine dihydrochloride, and triazole-containing dihydrochloride salts. Key differences in structure, synthesis, and applications are highlighted below.
Functional and Pharmacological Differences
- Imidazole vs. Benzimidazole Derivatives : The benzimidazole derivatives (e.g., compound 4a-f) exhibit enhanced aromaticity and planar geometry compared to the simpler imidazole in the target compound. This structural difference may improve DNA intercalation or enzyme inhibition, as seen in antiparasitic or anticancer applications . In contrast, the target compound’s smaller imidazole ring and fluorine substitution could favor metabolic stability and bioavailability .
- Salt Form and Solubility : Levocetirizine dihydrochloride, an antihistamine, leverages its dihydrochloride form to enhance water solubility for oral administration . The target compound’s dihydrochloride salt likely serves a similar purpose, though its pharmacological applications remain unconfirmed in the provided evidence.
- Heterocyclic Diversity : The triazole-containing dihydrochloride () demonstrates the utility of click chemistry for rapid conjugation of bioactive molecules (e.g., estradiol). This contrasts with the target compound’s synthesis, which may rely on traditional heterocyclic amine alkylation .
Biological Activity
4-(2-Ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride is a compound that combines an imidazole ring with a fluoroaniline moiety, presenting unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H12Cl2F N3
- Molecular Weight : 241.692 g/mol
- CAS Number : 1431963-99-3
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the fluoroaniline group enhances binding affinity and specificity to target sites.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties. The presence of the ethyl-substituted imidazole in this compound suggests potential efficacy against various bacterial strains. In vitro studies are necessary to quantify its effectiveness and determine the minimum inhibitory concentration (MIC) against specific pathogens.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. Similar compounds have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds with imidazole scaffolds have demonstrated activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. The interaction of the imidazole ring with enzymes can lead to modulation of their activity, which is crucial in therapeutic contexts, particularly for diseases where enzyme dysregulation is a factor. Further studies are needed to identify specific enzymes affected by this compound and to elucidate the structure-activity relationship (SAR) that governs its inhibitory effects.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-ethyl-1H-imidazol-1-yl)-3-fluoroaniline dihydrochloride, and how can experimental design minimize trial-and-error approaches?
- Methodological Answer : Use statistical Design of Experiments (DoE) to screen variables like reaction temperature, solvent polarity, and catalyst loading. For imidazole-containing compounds, orthogonal arrays (e.g., Taguchi methods) can efficiently identify critical parameters. Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict intermediates and transition states, reducing experimental iterations .
Q. How can spectroscopic and chromatographic techniques validate the purity and structural integrity of this compound?
- Methodological Answer : Combine H/C NMR to confirm the imidazole ring substitution pattern and fluorine-19 NMR for fluorinated aromatic verification. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. HPLC with UV detection (e.g., at 254 nm) quantifies impurities, while IR spectroscopy identifies functional groups like NH (stretching ~3400 cm) and C-F bonds (~1100 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans (CHPs) for hygroscopic and potentially toxic compounds. Use fume hoods for weighing and synthesis, and conduct hazard assessments for amine-related sensitization risks. Emergency protocols must address hydroscopic decomposition products (e.g., HCl gas) using neutralization traps .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the fluorinated aniline moiety?
- Methodological Answer : Apply multiscale modeling: quantum mechanics (QM) for electronic structure analysis (e.g., Fukui indices for nucleophilic/electrophilic sites) and molecular dynamics (MD) for solvent effects. Discrepancies in fluorinated aromatic reactivity may arise from solvation entropy or steric hindrance by the ethyl-imidazole group. Cross-validate with kinetic isotope effect (KIE) studies to probe rate-limiting steps .
Q. What reactor design principles optimize scalability for imidazole-functionalized aniline derivatives?
- Methodological Answer : For exothermic reactions (common in imidazole alkylation), use continuous-flow reactors with in-line monitoring (e.g., PAT tools) to control temperature and residence time. Membrane separation technologies (e.g., nanofiltration) can isolate polar intermediates, while powder technology ensures uniform mixing of hygroscopic hydrochloride salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
